molecular formula C10H9FN2O2 B596368 Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1312755-47-7

Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B596368
CAS No.: 1312755-47-7
M. Wt: 208.192
InChI Key: KSHNFNFMWCLSJO-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,3-B]pyridine core, followed by functionalization at specific positions.

  • Formation of the Pyrrolo[2,3-B]pyridine Core:

    • Starting from 2-methylpyridine, the compound undergoes a cyclization reaction with appropriate reagents to form the pyrrolo[2,3-B]pyridine skeleton.
    • Fluorination is introduced using a fluorinating agent such as Selectfluor.
  • Esterification:

    • The carboxylate group is introduced through esterification, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.

    Reduction: 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Fluoro-1H-pyrrolo[2,3-B]pyridine: Lacks the methyl and ester groups, which may affect its biological activity and chemical reactivity.

    Methyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate:

Uniqueness: Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is unique due to the presence of both the fluorine atom and the ester group, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability and bioavailability, while the ester group can be a site for further functionalization.

Properties

IUPAC Name

methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-5-8(10(14)15-2)7-3-6(11)4-12-9(7)13-5/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHNFNFMWCLSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC(=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729139
Record name Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312755-47-7
Record name Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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